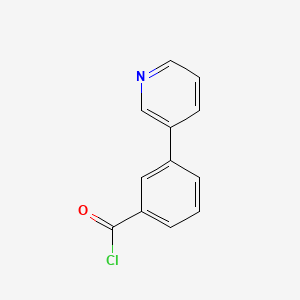

3-(Pyridin-3-yl)benzoyl chloride

Description

Properties

Molecular Formula |

C12H8ClNO |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

3-pyridin-3-ylbenzoyl chloride |

InChI |

InChI=1S/C12H8ClNO/c13-12(15)10-4-1-3-9(7-10)11-5-2-6-14-8-11/h1-8H |

InChI Key |

JUIHETLTEOXFRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C2=CN=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-(Pyridin-3-yl)benzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is often utilized to create compounds with potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.

Case Studies and Findings

- Synthesis of Pyrazole Derivatives : Research has demonstrated that this compound can react with 2,3-diaminopyridine to yield pyrazole derivatives, which exhibit significant biological activity. For instance, the reaction yields both 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives, with yields reported at 69% for certain reactions .

- Antimicrobial Activity : Compounds synthesized from this compound have been evaluated for their antimicrobial properties. A study found that derivatives showed considerable efficacy against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Synthetic Organic Chemistry

The compound is widely used as a reagent in organic synthesis due to its electrophilic nature. It participates in acylation reactions to produce various substituted aromatic compounds.

Synthesis Protocols

- Acylation Reactions : The compound can be used in Friedel-Crafts acylation reactions to introduce the benzoyl group into aromatic systems. For example, it can react with electron-rich aromatic compounds under Lewis acid catalysis to form ketones .

Material Science

In material science, this compound is explored for its role in creating advanced materials such as polymers and coatings.

Applications in Polymer Chemistry

- Polymer Functionalization : The compound can be used to functionalize polymers, enhancing their properties for specific applications such as drug delivery systems or as coatings with antimicrobial properties .

Computational Studies

Recent studies have employed computational methods to predict the reactivity and interaction of this compound with various biological targets.

Molecular Docking Studies

Comparison with Similar Compounds

Key Observations:

Reactivity: Electron-withdrawing groups (pyridine, CF₃, NO₂) increase electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). 3-(Trifluoromethyl)benzoyl chloride exhibits the highest reactivity due to the strong inductive effect of CF₃ , while this compound follows closely, as pyridine’s electron-deficient aromatic system enhances acyl chloride activity .

Stability : Hygroscopicity is a common challenge for acyl chlorides. Compounds like this compound and 4-nitrobenzoyl chloride require stringent moisture-free handling, whereas 4-methoxybenzoyl chloride’s electron-donating group reduces moisture sensitivity .

Contrast with Non-Aromatic Acyl Chlorides

Non-aromatic acyl chlorides (e.g., aliphatic or cycloaliphatic derivatives) generally exhibit lower reactivity due to the absence of aromatic stabilization. For instance, adamantane-based acyl chlorides synthesized via benzoyl chloride-mediated ring expansion show reduced electrophilicity compared to aromatic analogs .

Research Findings and Industrial Relevance

- Synthetic Optimization : Industrial-scale production of benzoyl chloride derivatives often employs catalysts like FeCl₃ to enhance yields . Adapting these methods for this compound may require optimizing reaction temperatures (e.g., 110°C for benzoyl chloride synthesis) and stoichiometric ratios .

- Thermodynamic Stability : Pyridine’s electron-withdrawing nature may lower the activation energy for nucleophilic attacks, as observed in nitro- and trifluoromethyl-substituted benzoyl chlorides .

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-(pyridin-3-yl)benzoyl chloride in laboratory settings?

Methodological Answer:

this compound is typically synthesized via the reaction of 3-(pyridin-3-yl)benzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Reagent Selection : Use SOCl₂ for milder conditions (reflux at 70–80°C) or PCl₅ for higher reactivity, ensuring stoichiometric excess (1.5–2.0 equivalents) to drive the reaction to completion.

- Catalysis : Add catalytic dimethylformamide (DMF) to accelerate the reaction by activating the carboxylic acid.

- Workup : Remove excess reagents and byproducts (e.g., SO₂, HCl) under reduced pressure, followed by purification via distillation or recrystallization in anhydrous solvents (e.g., dry dichloromethane) .

- Validation : Confirm conversion via FT-IR (loss of carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) and monitor acyl chloride formation (C=O stretch at ~1770–1810 cm⁻¹).

Advanced Question: How does the pyridinyl substituent influence the stability and reactivity of this compound compared to other benzoyl chloride derivatives?

Methodological Answer:

The pyridin-3-yl group introduces steric and electronic effects:

- Hydrolysis Sensitivity : The electron-deficient pyridine ring increases electrophilicity at the carbonyl carbon, making the compound more prone to hydrolysis. Stabilize by storing under inert atmospheres (argon/nitrogen) and using anhydrous solvents.

- Reactivity in Acylation : The pyridine’s lone pair can participate in resonance, altering reaction pathways. For example, in nucleophilic acyl substitutions, the pyridinyl group may direct regioselectivity in coupling reactions with amines or alcohols.

- Comparative Stability : Unlike alkyl-substituted benzoyl chlorides (e.g., 3-(trifluoromethyl)benzoyl chloride, which is stabilized by electron-withdrawing groups ), the pyridinyl derivative requires stricter moisture control. Monitor degradation via ¹H NMR (appearance of benzoic acid peaks) .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and assess pyridine ring integration.

- ¹³C NMR : Confirm carbonyl carbon at ~170 ppm and pyridine carbons at ~120–150 ppm.

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect the molecular ion peak (m/z ≈ 217 for C₁₂H₈ClNO) and fragment patterns (e.g., loss of Cl•) .

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystallographic data .

Advanced Question: How can this compound be utilized in the synthesis of heterocyclic compounds?

Methodological Answer:

This compound serves as an acylating agent in constructing pharmacologically relevant heterocycles:

- Amide Formation : React with primary/secondary amines (e.g., piperazine derivatives ) to form pyridinyl-containing amides. Optimize conditions (e.g., 0°C, triethylamine base) to minimize side reactions.

- Schiff Base Synthesis : Couple with hydrazines or hydroxylamines to generate intermediates for pyrazole or oxadiazole rings .

- Challenges : The pyridine’s coordination potential may require chelation control (e.g., using Lewis acids like ZnCl₂) to direct regioselectivity .

Advanced Question: What experimental strategies resolve contradictions in reported reaction yields for acylations using this compound?

Methodological Answer:

Discrepancies often arise from:

- Moisture Contamination : Use rigorous drying protocols for solvents and glassware. Validate via Karl Fischer titration.

- Nucleophile Compatibility : Test alternative bases (e.g., DMAP vs. triethylamine) to enhance nucleophilicity.

- Reaction Monitoring : Employ in situ FT-IR or HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

- Case Study : If yields drop below 60%, consider competing hydrolysis pathways; reintroduce drying agents (molecular sieves) or switch to non-polar solvents (toluene) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhaling HCl vapors.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (vermiculite). Avoid water to prevent exothermic hydrolysis.

- Waste Disposal : Quench residual acyl chloride with ice-cold alcohol (e.g., methanol) before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.